2-Tert-butyl-1,3-benzoxazol-5-amine
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Overview
Description
2-Tert-butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Tert-butyl-1,3-benzoxazol-5-amine is 1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 . This indicates that the molecule contains a benzoxazole ring substituted with an amino group at the 5-position and a tert-butyl group at the 2-position .Physical And Chemical Properties Analysis
2-Tert-butyl-1,3-benzoxazol-5-amine is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Synthesis Methodologies
2-Tert-butyl-1,3-benzoxazol-5-amine is utilized in various synthesis methodologies, contributing to the advancement of organic chemistry. For instance, a metal-free route for oxidative amination of benzoxazole, involving C-H bond activation with amines in the presence of catalytic iodine, utilizes tertiary butanol and water as byproducts, highlighting an environmentally benign approach to forming C-N bonds (Lamani & Prabhu, 2011). Furthermore, the interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines has been explored to synthesize a series of new N,N-disubstituted o-aminophenols, contributing to the synthesis of unique sterically hindered compounds (Cherkasov et al., 2011).
Synthesis of Complex Molecules
This chemical is instrumental in the synthesis of complex molecules with potential therapeutic applications. For example, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving reduction and crystal structure determination, showcases its role in creating compounds with antitumor activities (叶姣 et al., 2015).
Electrosynthesis Techniques
Electrosynthesis techniques involving 2-Tert-butyl-1,3-benzoxazol-5-amine are gaining attention for their efficiency and environmental benefits. For instance, the electrochemical synthesis of some 2-arylbenzoxazoles, without the need for catalysts and under mild conditions, represents an innovative approach in green chemistry (Salehzadeh et al., 2013).
Novel Synthetic Approaches
Novel synthetic approaches utilizing 2-Tert-butyl-1,3-benzoxazol-5-amine are continually being developed. For instance, a transition metal-free method for direct amination of benzoxazoles using formamides as nitrogen sources, mediated by an inexpensive and environmentally friendly system, demonstrates the versatility of this compound in synthetic chemistry (Wang et al., 2014).
Safety And Hazards
The safety information for 2-Tert-butyl-1,3-benzoxazol-5-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
properties
IUPAC Name |
2-tert-butyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-6-7(12)4-5-9(8)14-10/h4-6H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIJJYNDSHDPIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640947 |
Source
|
Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1,3-benzoxazol-5-amine | |
CAS RN |
1017046-27-3 |
Source
|
Record name | 2-tert-Butyl-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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